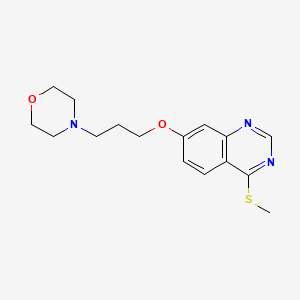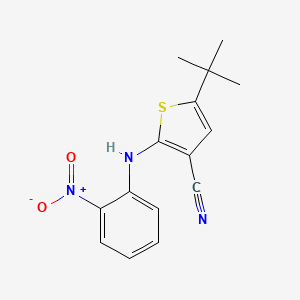
L-Arabinose, hydrazone(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol is a complex organic compound characterized by its unique stereochemistry and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol typically involves multi-step organic reactions. One common method includes the use of hydrazine derivatives and pentane-1,2,3,4-tetrol as starting materials. The reaction conditions often require controlled temperatures and pH levels to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered bacteria or yeast strains to produce the desired stereoisomer. These methods are advantageous due to their scalability and environmental friendliness.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinylidene group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound is investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine
In medicine, (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol is explored for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals, owing to its versatile reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: Known for its insulinotropic activity.
(2S,3R,4S)-Chromene-3-Carboxamide: Investigated for its anti-inflammatory properties.
Uniqueness
(2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol is unique due to its specific hydrazinylidene functional group and its stereochemistry, which confer distinct reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C5H12N2O4 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2S,3R,4S)-5-hydrazinylidenepentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H12N2O4/c6-7-1-3(9)5(11)4(10)2-8/h1,3-5,8-11H,2,6H2/t3-,4-,5+/m0/s1 |
Clave InChI |
DDYSEMXAEFWYGX-VAYJURFESA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@H](C=NN)O)O)O)O |
SMILES canónico |
C(C(C(C(C=NN)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Bromo-5-methyl-2-(propylsulfonyl)phenyl]acetamide](/img/structure/B8347843.png)










![tert-Butyl 2-((2,3-dihydro-1H-inden-2-yl)amino)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B8347899.png)


